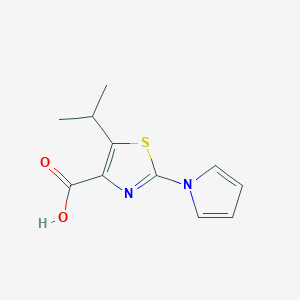

5-(propan-2-yl)-2-(1H-pyrrol-1-yl)-1,3-thiazole-4-carboxylic acid

CAS No.: 1322604-71-6

Cat. No.: VC2680520

Molecular Formula: C11H12N2O2S

Molecular Weight: 236.29 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1322604-71-6 |

|---|---|

| Molecular Formula | C11H12N2O2S |

| Molecular Weight | 236.29 g/mol |

| IUPAC Name | 5-propan-2-yl-2-pyrrol-1-yl-1,3-thiazole-4-carboxylic acid |

| Standard InChI | InChI=1S/C11H12N2O2S/c1-7(2)9-8(10(14)15)12-11(16-9)13-5-3-4-6-13/h3-7H,1-2H3,(H,14,15) |

| Standard InChI Key | GAQQZPDNPUZBOS-UHFFFAOYSA-N |

| SMILES | CC(C)C1=C(N=C(S1)N2C=CC=C2)C(=O)O |

| Canonical SMILES | CC(C)C1=C(N=C(S1)N2C=CC=C2)C(=O)O |

Introduction

Chemical Properties and Structure

5-(propan-2-yl)-2-(1H-pyrrol-1-yl)-1,3-thiazole-4-carboxylic acid is a heterocyclic compound containing both thiazole and pyrrole rings in its structure. The thiazole ring includes a carboxylic acid group at the 4-position and an isopropyl (propan-2-yl) substituent at the 5-position, while the pyrrole ring is connected to the thiazole at the 2-position.

Basic Properties

The compound has the following fundamental properties:

| Property | Value |

|---|---|

| Chemical Name | 5-(propan-2-yl)-2-(1H-pyrrol-1-yl)-1,3-thiazole-4-carboxylic acid |

| CAS Number | 1322604-71-6 |

| Molecular Formula | C₁₁H₁₂N₂O₂S |

| Molecular Weight | 236.29 g/mol |

| Appearance | Data not available |

| Melting Point | Data not available |

| Boiling Point | Data not available |

| Solubility | Data not available |

The structure consists of a thiazole core (a five-membered ring containing nitrogen and sulfur atoms) with a pyrrole ring attached at the 2-position, an isopropyl group at the 5-position, and a carboxylic acid moiety at the 4-position . The conjugated heterocyclic system likely contributes to its chemical behavior and potential biological activities.

Structural Comparison with Similar Compounds

When comparing 5-(propan-2-yl)-2-(1H-pyrrol-1-yl)-1,3-thiazole-4-carboxylic acid with similar derivatives, several structural differences become apparent:

| Compound | Molecular Formula | Molecular Weight | Key Structural Differences |

|---|---|---|---|

| 5-(propan-2-yl)-2-(1H-pyrrol-1-yl)-1,3-thiazole-4-carboxylic acid | C₁₁H₁₂N₂O₂S | 236.29 | Reference compound |

| 4-propyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxylic acid | C₁₁H₁₂N₂O₂S | 236.29 | Linear propyl instead of branched isopropyl; carboxylic acid at position 5 instead of 4 |

| 2-Amino-5-ethyl-1,3-thiazole-4-carboxylic acid | C₆H₈N₂O₂S | 172.20 | Amino group instead of pyrrole; ethyl instead of isopropyl |

| 2-Amino-5-(2-fluorophenyl)-1,3-thiazole-4-carboxylic acid | C₁₀H₇FN₂O₂S | 238.24 | Amino group instead of pyrrole; 2-fluorophenyl instead of isopropyl |

The structural variations observed in these related compounds often lead to different physicochemical properties and biological activities, highlighting the importance of specific substituents in determining the functionality of thiazole derivatives .

| Reaction Type | Reagents | Conditions | Potential Application |

|---|---|---|---|

| Esterification | Methanol, H₂SO₄ | Reflux, 5h | Formation of methyl ester for further functionalization |

| Acid Chloride Formation | Thionyl chloride | Reflux, 2h | Activation for amide formation |

| Acid Chloride Formation | Oxalyl chloride, DMF (cat.) | 0-20°C, 1h | Milder conditions for sensitive substrates |

| Amide Formation | Acid chloride, amine | Various | Introduction of amide functionality |

| Hydrazide Formation | Hydrazine hydrate | 2-PrOH, reflux | Precursor for heterocycle formation |

The selection of appropriate synthetic methodology would depend on the availability of starting materials and the specific requirements of the reaction conditions .

| Structural Feature | Potential Effect on Antimicrobial Activity |

|---|---|

| Pyrrole substituent at position 2 | May enhance membrane penetration and binding to microbial targets |

| Carboxylic acid at position 4 | Could improve water solubility and interaction with protein targets |

| Isopropyl group at position 5 | May contribute to lipophilicity and membrane interactions |

Research on similar compounds has indicated that thiazole derivatives can exhibit activity against both Gram-positive and Gram-negative bacteria, as well as various fungal species .

Anticonvulsant Properties

Several thiazole derivatives have demonstrated anticonvulsant effects in experimental models. Structure-activity relationship studies have identified key structural features that contribute to this activity:

| Compound Type | Key Structural Elements | Reported Activity |

|---|---|---|

| Thiazole-integrated pyrrolidin-2-one | 4-(naphthalen-2-yl)thiazol-2-yl moiety | ED₅₀ of 18.4 mg/kg against PTZ-induced seizures |

| Disubstituted 1,3-thiazoles | Para-halogen-substituted phenyl attached to thiazole | Effective dose < 20 mg/kg in scPTZ model |

| Thiazole-bearing 2,4-dioxothiazolidine | Nitrobenzyl substituent | Strong anticonvulsant action in MES and scPTZ models |

The presence of the pyrrole ring and isopropyl group in 5-(propan-2-yl)-2-(1H-pyrrol-1-yl)-1,3-thiazole-4-carboxylic acid might contribute to potential anticonvulsant activity, though specific studies would be required to confirm this hypothesis .

Structure-Activity Relationships

Understanding the structure-activity relationships (SAR) of thiazole derivatives provides valuable insights into how structural modifications might affect the biological activity of 5-(propan-2-yl)-2-(1H-pyrrol-1-yl)-1,3-thiazole-4-carboxylic acid.

Impact of Substituents

The biological activity of thiazole derivatives is significantly influenced by the nature and position of substituents:

| Position | Substituent | Potential Effect on Activity |

|---|---|---|

| 2-position | Pyrrole (as in our compound) | May enhance binding to biological targets; increases lipophilicity |

| 4-position | Carboxylic acid | Provides hydrogen bonding capabilities; affects water solubility |

| 5-position | Isopropyl | Contributes to lipophilicity; may affect binding pocket interactions |

Studies on similar compounds have shown that modifications at these positions can dramatically alter their pharmacological profiles. For instance, the presence of electron-withdrawing groups such as halogens on phenyl rings attached to thiazoles often enhances antimicrobial activity .

Role of Heterocyclic Systems

The combination of thiazole and pyrrole rings in 5-(propan-2-yl)-2-(1H-pyrrol-1-yl)-1,3-thiazole-4-carboxylic acid creates a unique electronic environment that could influence its biological interactions:

These structural features collectively determine the compound's ability to interact with biological targets and influence its potential therapeutic applications .

For reference, related thiazole-4-carboxylic acid esters have shown the following NMR patterns:

-

Methyl thiazole-4-carboxylate: ¹H NMR (300MHz, CDCl₃) δ 8.85 (d, J=2.1Hz, 1H), 8.25 (d, J=2.1Hz, 1H), 3.96 (s, 3H)

Mass Spectrometry

Mass spectrometry would be valuable for confirming the molecular weight and fragmentation pattern of the compound. For 5-(propan-2-yl)-2-(1H-pyrrol-1-yl)-1,3-thiazole-4-carboxylic acid (MW: 236.29), the expected molecular ion peak would be [M+H]⁺ at m/z 237.29.

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are commonly used for purity assessment and compound identification:

| Method | Typical Conditions | Application |

|---|---|---|

| HPLC | C18 column, methanol/water gradient | Purity determination, quantitative analysis |

| TLC | Silica gel, ethyl acetate/petroleum ether (1:5) | Reaction monitoring, purification guidance |

| Column Chromatography | Silica gel, ethyl acetate/petroleum ether | Purification |

These analytical methods provide complementary information to establish the identity and purity of the target compound .

Applications and Future Perspectives

Based on the structural features and potential biological activities of 5-(propan-2-yl)-2-(1H-pyrrol-1-yl)-1,3-thiazole-4-carboxylic acid, several possible applications and research directions can be considered.

Chemical Building Blocks

Beyond direct biological applications, the compound could serve as a valuable synthetic intermediate:

-

The carboxylic acid functionality provides a handle for further derivatization through esterification, amide formation, or reduction

-

The thiazole-pyrrole scaffold represents a unique heterocyclic system that could be incorporated into more complex molecules

-

Structure-activity relationship studies could utilize this compound as a starting point for developing optimized derivatives with enhanced biological properties

Future Research Directions

Several promising research avenues could be pursued:

-

Comprehensive biological screening to establish the activity profile of the compound

-

Development of more efficient synthetic routes for the preparation of the compound and its analogs

-

Crystal structure determination to better understand its three-dimensional conformation

-

Computational studies to predict binding interactions with potential biological targets

-

Exploration of structure-activity relationships through systematic modification of the core structure

Such investigations would contribute significantly to our understanding of thiazole chemistry and potentially lead to new therapeutic agents or chemical tools .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume